4-Phenylpyrrolidine-3-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
4-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMOMQDXMDMSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a phenyl substituent and a carboxylic acid functional group. The presence of these structural elements is crucial for its biological activity, as they facilitate interactions with various molecular targets in biological systems.
The mechanism of action of this compound involves its interaction with specific receptors and enzymes. It has been noted for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS). The compound is believed to act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical pathways related to neurological functions.
Biological Activities
Research highlights several key biological activities associated with this compound:
- Neurotransmission Modulation : Preliminary studies suggest that this compound may act on metabotropic glutamate receptors (mGluR2/3), which are involved in regulating neurotransmitter release and are implicated in conditions such as anxiety and depression.
- Anticancer Properties : Some derivatives of pyrrolidine compounds have shown promising anticancer activities. For instance, related compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, indicating potential therapeutic applications in oncology .
- Antioxidant Activity : Certain studies have indicated that derivatives of pyrrolidine compounds possess antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is vital for protecting cells from damage caused by free radicals .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of pyrrolidine derivatives, compounds similar to this compound were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that specific modifications to the phenyl group significantly enhanced anticancer activity, suggesting that structural optimization could lead to more potent agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
